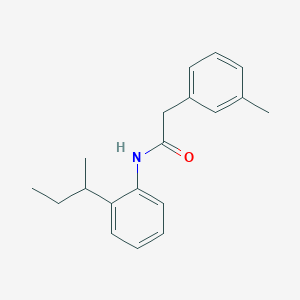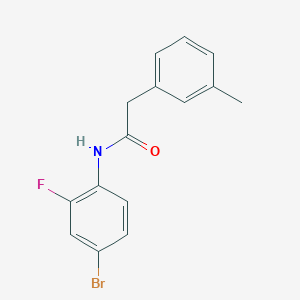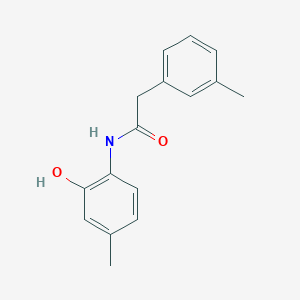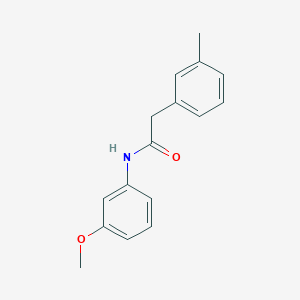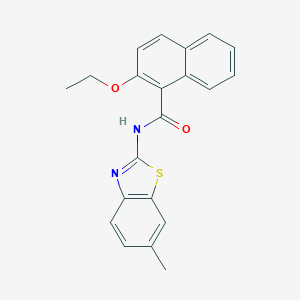
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide, also known as EMBN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is not yet fully understood. However, studies have suggested that 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in bacterial growth, cancer cell proliferation, and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biochemical and physiological effects. For example, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial growth and inhibition. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit low cytotoxicity in normal cells, making it a promising candidate for further investigation as an anticancer agent. However, one limitation of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. One area of interest is the development of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide and its potential as a therapeutic agent for various diseases. Furthermore, the potential use of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in combination with other drugs or therapies should also be investigated.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide involves the reaction of 2-aminobenzothiazole with 2-naphthoyl chloride in the presence of triethylamine and dimethylformamide (DMF) as a solvent. The resulting product is then treated with ethyl iodide to yield 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. This method has been reported to have a yield of around 70%.
Applications De Recherche Scientifique
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide |
|---|---|
Formule moléculaire |
C21H18N2O2S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-17-11-9-14-6-4-5-7-15(14)19(17)20(24)23-21-22-16-10-8-13(2)12-18(16)26-21/h4-12H,3H2,1-2H3,(H,22,23,24) |
Clé InChI |
FBUNUJYOKWGOSI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



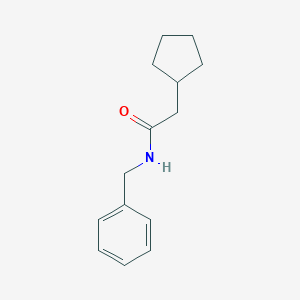
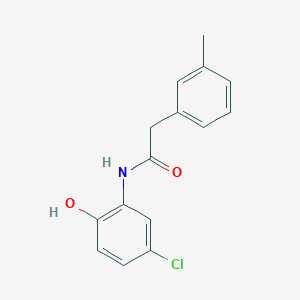
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)
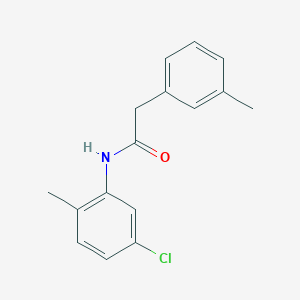
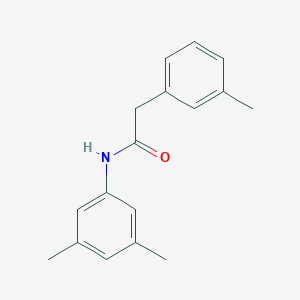
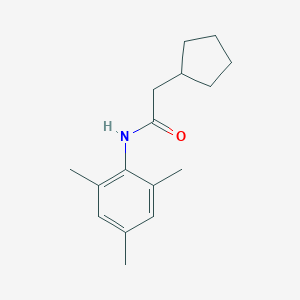
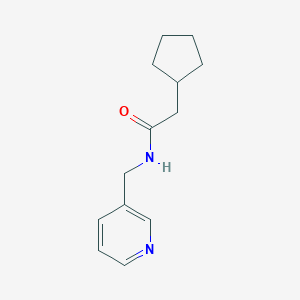
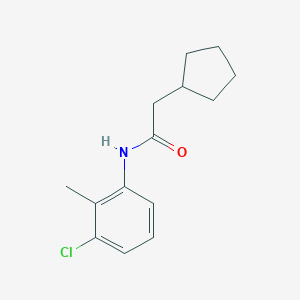
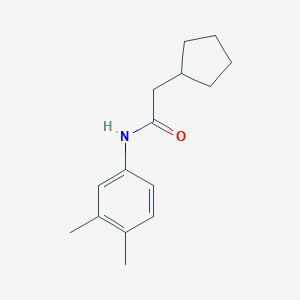
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
